4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole
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Overview
Description
It is a structural analog of 4-(aminomethyl)benzenesulfonamide, a carbonic anhydrase II inhibitor.
Scientific Research Applications
4-Ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, particularly in the context of enzyme inhibition.
Industry: Its versatile chemical properties make it useful in material science and the development of new materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild and functional group-tolerant reaction conditions . The process involves the coupling of an ethynyl group with a pyrazole ring, facilitated by a palladium catalyst and a boron reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole derivative with an additional oxygen-containing group, while reduction might yield a more saturated pyrazole derivative.
Mechanism of Action
The mechanism of action of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes. Its structural similarity to carbonic anhydrase inhibitors suggests that it may inhibit the activity of this enzyme by binding to its active site. This inhibition can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-1-methyl-1H-pyrazole: This compound is structurally similar but lacks the oxan-4-yl group.
4-(Aminomethyl)benzenesulfonamide: This compound is a known carbonic anhydrase II inhibitor and shares structural similarities.
Properties
CAS No. |
2098072-57-0 |
---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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